The compound 3,5-Dichloro-2-hydrazinylpyridine and its derivatives have been the subject of various studies due to their potential therapeutic applications. Research has been conducted to explore the analgesic properties of related compounds, as well as their antitumor activities. These studies have led to the synthesis of various analogues and the evaluation of their efficacy in different biological assays.
The analgesic activity of compounds related to 3,5-Dichloro-2-hydrazinylpyridine has been investigated, particularly those with an arylpiperazinyl substructure. In one study, compounds were synthesized and tested for their antinociceptive properties using the mouse hot-plate test. The efficacy of these compounds was found to be comparable to morphine, and their action was suggested to involve the noradrenergic and/or serotoninergic system. This was evidenced by the prevention of pain threshold increase when the compounds were administered alongside reserpine, a drug known to deplete monoamines like noradrenaline and serotonin1.
The compounds studied for their analgesic properties showed promising results in preclinical models. Specifically, compounds labeled 5a, 7, 8, and 11 demonstrated significant antinociceptive effects, with 7 and 11 exhibiting the highest potency and efficacy. These compounds were also effective when administered intracerebroventricularly (icv) and in response to chemical pain stimuli, indicating their potential as broad-spectrum analgesics1.
In the realm of oncology, a series of 3,5-dicyanopyridine derivatives, which are structurally related to 3,5-Dichloro-2-hydrazinylpyridine, were synthesized and evaluated for their antitumor activity. These compounds were tested against nine different human cancer cell lines, with some showing inhibitory effects on cell growth at nanomolar concentrations. This suggests that these derivatives could serve as a starting point for the development of new anticancer drugs2.
Another study focused on derivatives of 2-hydrazino-5-nitropyridine, a compound structurally similar to 3,5-Dichloro-2-hydrazinylpyridine, for their potential as antitumor agents. Out of fifty-one synthesized hydrazones, four showed activity against sarcoma 180 tumors, with two confirming good inhibition. Additionally, one derivative exhibited slight activity against adenocarcinoma 755. However, none were effective against leukemia 1210 in mouse tumor systems, indicating a selective antitumor potential3.
CAS No.: 1910-41-4
CAS No.:
CAS No.:
CAS No.: 134029-48-4
CAS No.: 7417-65-4